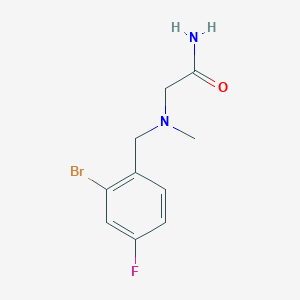![molecular formula C23H20N2O2 B14917449 N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B14917449.png)
N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2,2-diphenylcyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antioxidant agent.
Biological Studies: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the compound’s ability to undergo redox reactions can contribute to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Hydroxybenzylidene)isonicotinohydrazone: Similar in structure but with an isonicotinohydrazone moiety.
N’-(4-Hydroxybenzylidene)hexadecanohydrazide: Contains a longer alkyl chain, which may affect its solubility and biological activity.
Uniqueness
N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts rigidity to the molecule and can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c26-20-13-11-17(12-14-20)16-24-25-22(27)21-15-23(21,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,16,21,26H,15H2,(H,25,27)/b24-16+ |
InChI Key |
CLSKBZZGKZGOKC-LFVJCYFKSA-N |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-hydroxy-N'-[(Z)-{4-hydroxy-2,6-dioxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-5(2H)-ylidene}methyl]benzohydrazide](/img/structure/B14917393.png)
![4-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14917397.png)



![N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14917414.png)
![N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B14917423.png)

![4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol](/img/structure/B14917435.png)

![Ethyl 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B14917451.png)
![2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B14917455.png)
